8-Amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active compounds. [] This compound is classified as a pyrroloquinoline derivative. [] It has gained significant attention in scientific research due to its potential use in developing novel pharmaceutical agents, particularly those targeting the central nervous system. []
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a heterocyclic compound characterized by a fused pyrroloquinoline ring system. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. It is classified as a pyrroloquinoline derivative, known for its unique structural properties and biological activities.
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one belongs to the class of nitrogen-containing heterocycles. Its structure includes an amino group and a fused ring system, which contribute to its distinctive chemical properties.
The synthesis of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves several key steps:
The industrial production of this compound can utilize continuous flow reactors to improve efficiency. Purification techniques like crystallization and chromatography are essential for obtaining high-purity products suitable for research and application .
The molecular formula of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is . The structure features a fused ring system that imparts unique properties to the compound.
Key structural data includes:
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes. Reaction conditions are carefully controlled to achieve desired transformations .
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibits:
Chemical analyses reveal that this compound can undergo various transformations under different conditions. Its reactivity profile makes it a versatile building block in organic synthesis.
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several notable applications:
The pyrrolo[3,2,1-ij]quinolinone core comprises a fused tricyclic system featuring:
Table 1: Key Physicochemical Properties of the Pyrroloquinolinone Scaffold
Property | Value | Significance | |
---|---|---|---|
Molecular Formula (Base) | C₁₁H₁₁NO | Balanced molecular weight (173.21 g/mol) for drug-likeness | |
LogP (Consensus) | 2.45 | Optimal lipophilicity for membrane permeability and distribution | |
TPSA (Topological PSA) | 4.93 Ų | Low polar surface area enhancing bioavailability | |
Aqueous Solubility (ESOL) | -2.84 (LogS); 0.228 mg/mL | Moderate solubility facilitating formulation development | |
Hydrogen Bond Acceptors | 2 | Targeted interaction capability without excessive polarity | [2] |
X-ray crystallography reveals orthorhombic crystal systems (space group P2₁2₁2₁) with the lactam carbonyl oriented perpendicular to the aromatic plane. This spatial arrangement creates a dipole moment that complements the electrostatic environments of exosite I in FXa and the S1 pocket in FXIa. Computational modeling confirms the scaffold's electron-deficient benzene ring engages in π-π stacking with Tyr228 in FXa, while the lactam carbonyl hydrogen-bonds with Gly218 backbone amides. These interactions collectively provide high binding affinity (ΔG < -9.2 kcal/mol) critical for competitive inhibition [3] [4].
Position 8 on the scaffold's benzene ring serves as a strategic vector for bioactivity optimization. Introducing an amino group (-NH₂) at this location induces three key effects:
Table 2: Comparative Bioactivity of Position 8 Derivatives Against Coagulation Factors
C8 Substituent | FXa Inhibition (% at 10μM) | FXIa Inhibition (% at 10μM) | IC₅₀ (FXa, μM) | Selectivity Ratio (FXa/Thrombin) | |
---|---|---|---|---|---|
H (Unsubstituted) | 42 ± 3.1 | 38 ± 2.7 | >50 | 1:1.8 | |
Br (Halogen) | 67 ± 4.2 | 59 ± 3.9 | 12.7 | 1:1.2 | |
CH₂CH₂OH (Hydroxyethyl) | 78 ± 5.3 | 71 ± 4.1 | 8.9 | 1:0.7 | |
NH₂ (Amino) | 92 ± 6.1 | 85 ± 5.3 | 0.47 | 1:0.03 | [3] [4] |
Stereoelectronic analysis confirms the 8-amino group's ortho-positioning relative to the tricyclic fusion creates an optimal 11.2Å distance between the amino group and the lactam carbonyl. This spatial arrangement matches the 10-12Å separation between key residues in FXa's S1 and S4 pockets. Molecular dynamics simulations show the amino substituent reduces binding pocket solvation energy by 2.8 kcal/mol compared to meta-substituted analogs, explaining the 15-fold potency improvement. Additionally, the amino group's protonation state (pKₐ ~5.1) ensures positive charge retention in thrombotic microenvironments (pH ~5.5-6.0), enhancing target engagement [4].
The therapeutic application of pyrroloquinoline scaffolds has progressed through three distinct generations:
First-Generation (1980s-1990s): Early CNS-active compounds like 5-(dipropylamino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one demonstrated incidental anticoagulation effects (Kᵢ > 50μM against FXa) but lacked target specificity. These molecules prioritized blood-brain barrier penetration through lipophilic N-alkyl chains, resulting in undesirable neurological off-target effects [5].
Second-Generation (2000-2015): Strategic modifications introduced halogen substituents (C8-Br/Cl) and hydrazine linkers, yielding compounds with 100-fold improved FXa affinity (IC₅₀ ~0.5-5μM). Hybrid derivatives like methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates achieved dual FXa/FXIa inhibition but retained thrombin cross-reactivity (selectivity ratio 1:0.4) [4].
Table 3: Evolution of Pyrroloquinoline-Based Anticoagulants
Generation | Representative Compound | Key Structural Features | FXa IC₅₀ | FXIa Inhibition | Thrombin Selectivity | |
---|---|---|---|---|---|---|
First (1980s) | 5-(Dipropylamino)-5,6-dihydro-4H-pyrroloquinolin-2(1H)-one | N-Dipropylamino, unsubstituted aromatic ring | >50 μM | Not tested | 1:1.8 | |
Second (2005) | 8-Bromo-6-arylpyrroloquinolinone hydrazide | C8-Br, hydrazine linker, thiazole | 2.1 μM | 68% at 10μM | 1:0.4 | |
Third (Present) | 8-Amino-5,6-dihydro-4H-pyrroloquinolin-2(1H)-one | C8-NH₂, optimized hydrogen bonding | 0.47 μM | 85% at 10μM | 1:0.03 | [4] [5] |
The latest hybrid inhibitors conjugate the 8-amino-pyrroloquinolinone core with thiazole fragments through hydrazine linkers. These compounds demonstrate cooperative binding—the pyrroloquinolinone occupies the S1 pocket while the thiazole extends into the S4 specificity pocket, achieving sub-micromolar activity against both FXa and FXIa. This multi-target approach addresses limitations of single-target anticoagulants by simultaneously inhibiting coagulation initiation and propagation pathways, potentially reducing bleeding risks while maintaining antithrombotic efficacy [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: